molecular formula C15H14N4O3S B2662718 1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173589-09-7

1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B2662718
CAS No.: 1173589-09-7
M. Wt: 330.36
InChI Key: UFYFINQMSMGYBV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that appears to contain several functional groups and rings, including a pyrazole ring, a benzo-thiazole ring, and a dioxino ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography and NMR spectroscopy would typically be used to determine the exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, NMR and IR spectroscopy would be used to analyze these properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex organic compounds are fundamental to understanding their properties and potential applications. For instance, the synthesis of novel pyrazole derivatives and their thorough characterization using techniques like elemental analysis, FT-IR, NMR, MS, and X-ray crystallography lay the groundwork for further exploration of their properties and applications (Kumara et al., 2018). Such studies not only provide detailed insights into the molecular structures of these compounds but also explore their stability, conformation, and intermolecular interactions, which are crucial for their potential applications in materials science, pharmaceuticals, and nanotechnology.

Antimicrobial and Antitumor Activities

Research into the biological activities of synthesized compounds is a critical aspect of drug discovery. Benzothiazole derivatives and pyrazole-based compounds have been investigated for their antimicrobial and antitumor activities. For example, certain analogs have shown promising antibacterial activity against specific strains, indicating their potential as novel antibacterial agents (Palkar et al., 2017). Similarly, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities, with some compounds exhibiting significant inhibitory effects against certain cancer cell lines (Gomha et al., 2016).

Molecular Interaction Studies

Understanding the molecular interactions of compounds with biological targets is essential for the design of drugs with high specificity and efficacy. Studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into the conformational preferences and binding interactions of similar compounds, facilitating the development of receptor-specific drugs (Shim et al., 2002).

Exploration of Novel Compounds

The continuous synthesis and evaluation of novel compounds are crucial for expanding the repertoire of available therapeutic agents. Research has led to the development of compounds with potential anticancer activities, highlighting the importance of structural modifications and functional group variations in enhancing biological activity (Yoshida et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and properties, as well as studies on its biological activity and potential applications .

Properties

IUPAC Name

1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-18-4-3-9(17-18)14(20)16-15-19(2)10-7-11-12(8-13(10)23-15)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFINQMSMGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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